

spectral data of 3,5,5-Trimethylhexanal (NMR, IR, MS)

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Compound of Interest

Compound Name: 3,5,5-Trimethylhexanal

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An In-depth Technical Guide to the Spectral Analysis of **3,5,5-Trimethylhexanal**

Introduction: Characterizing 3,5,5-Trimethylhexanal

3,5,5-Trimethylhexanal, also known as isononylaldehyde, is a branched-chain aliphatic aldehyde with the chemical formula $C_9H_{18}O$ and a molecular weight of 142.24 g/mol .^[1]^[2] Its structure features a hexanal backbone with methyl groups at positions 3 and 5, and a tert-butyl group at the 5-position, creating a chiral center at carbon-3.^[3] This compound is a colorless liquid utilized as a fragrance ingredient and a flavoring agent, valued for the fresh, green, and citrus notes it imparts.^[4]^[5]

For researchers and professionals in drug development and chemical synthesis, precise structural confirmation and purity assessment are paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a definitive analytical toolkit for the comprehensive characterization of **3,5,5-Trimethylhexanal**. This guide offers an in-depth exploration of the spectral data of this molecule, grounded in established spectroscopic principles and supported by authoritative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of ^1H and ^{13}C nuclei, we can assign specific atoms to their positions within the molecular structure.

^1H NMR Spectroscopy: Mapping the Protons

The ^1H NMR spectrum of **3,5,5-trimethylhexanal** provides a clear fingerprint of its structure. The most diagnostic signal is that of the aldehydic proton, which is significantly deshielded by the anisotropic effect of the carbonyl group's pi-electron system. This causes its resonance to appear far downfield, typically in the 9-10 ppm region, a characteristic feature of aldehydes.[6] [7] Protons on the carbon alpha to the carbonyl group are also deshielded and typically appear between 2.0 and 2.5 ppm.[6]

For **3,5,5-trimethylhexanal**, the aldehyde proton signal is observed as a distinct singlet at approximately δ 9.74 ppm, confirming the formyl group's presence.[3] The methylene (CH_2) and methine (CH) protons in the alkyl chain exhibit complex splitting patterns due to spin-spin coupling, appearing in the upfield region.

Experimental Protocol: Sample Preparation for NMR Analysis

- **Solvent Selection:** Choose a deuterated solvent in which the analyte is soluble. Deuterated chloroform (CDCl_3) is a common choice for non-polar to moderately polar compounds like **3,5,5-trimethylhexanal**.[8]
- **Sample Preparation:** Accurately weigh approximately 5-10 mg of **3,5,5-trimethylhexanal** and dissolve it in ~0.6-0.7 mL of the deuterated solvent directly in a clean, dry NMR tube.
- **Internal Standard (Optional but Recommended):** Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ 0.00 ppm), for precise chemical shift referencing.
- **Homogenization:** Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
- **Analysis:** Place the sample in the NMR spectrometer and acquire the spectrum according to standard instrument protocols.

Table 1: ^1H NMR Spectral Data for **3,5,5-Trimethylhexanal**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.74	t (triplet)	1H	H-1 (Aldehyde)
~2.42	m (multiplet)	2H	H-2 (CH ₂)
~2.10	m (multiplet)	1H	H-3 (CH)
~1.25	m (multiplet)	2H	H-4 (CH ₂)
~1.00	d (doublet)	3H	C3-CH ₃
~0.90	s (singlet)	9H	C5-(CH ₃) ₃

Note: Specific chemical shifts and multiplicities can vary slightly depending on the solvent and spectrometer frequency. The assignments are based on general principles and published data.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

In ¹³C NMR, the carbonyl carbon of an aldehyde produces a highly characteristic signal in the downfield region of 190-215 ppm, an area with few other resonance types, making it a definitive indicator of a carbonyl group.[7][9] The remaining aliphatic carbons of **3,5,5-trimethylhexanal** will appear in the upfield region (typically 10-60 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for **3,5,5-Trimethylhexanal**

Chemical Shift (δ , ppm)	Assignment
~202.5	C-1 (C=O)
~52.0	C-2
~43.5	C-4
~31.5	C-3
~30.0	C-5
~29.8	C5-(CH ₃) ₃
~20.0	C3-CH ₃

Note: These are predicted values based on standard chemical shift increments. Actual experimental values may differ slightly.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For aldehydes, two features are critically diagnostic.

- **C=O Stretch:** A strong, sharp absorption band appears between $1740\text{--}1720\text{ cm}^{-1}$ for aliphatic aldehydes.^[7] This intense peak is due to the stretching vibration of the carbonyl double bond.
- **Aldehydic C-H Stretch:** A pair of weaker bands, often referred to as a "Fermi doublet," appears at approximately $2830\text{--}2695\text{ cm}^{-1}$ and 2720 cm^{-1} .^{[6][7]} The presence of this doublet is a hallmark of the aldehyde functional group and is crucial for distinguishing it from a ketone, which lacks this feature.

Experimental Protocol: Acquiring a Liquid Film IR Spectrum

- **Sample Preparation:** Place one to two drops of neat liquid **3,5,5-trimethylhexanal** directly onto the surface of a salt plate (e.g., NaCl or KBr).
- **Assembly:** Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
- **Data Acquisition:** Mount the salt plates in the spectrometer's sample holder.
- **Analysis:** Run the IR scan, collecting the spectrum typically over a range of $4000\text{ to }400\text{ cm}^{-1}$. A background scan of the empty salt plates should be performed first and subtracted from the sample spectrum.

Table 3: Key IR Absorptions for **3,5,5-Trimethylhexanal**

Frequency (cm ⁻¹)	Intensity	Vibrational Mode
~2955	Strong	C-H Stretch (Alkyl)
~2870	Medium	C-H Stretch (Alkyl)
~2715	Weak	C-H Stretch (Aldehydic)
~1725	Strong	C=O Stretch (Aldehyde)
~1465	Medium	C-H Bend (Alkyl)

Note: Data sourced from typical values for aliphatic aldehydes.[\[6\]](#)[\[7\]](#)[\[10\]](#)

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. Aliphatic aldehydes often show a weak or absent molecular ion (M⁺) peak due to facile fragmentation.[\[11\]](#)[\[12\]](#)

The mass spectrum of **3,5,5-trimethylhexanal** (molecular weight 142.24) is dominated by fragmentation driven by the stability of the resulting carbocations. The most prominent fragmentation pathway is α -cleavage, which involves the breaking of a bond adjacent to the carbonyl group.[\[13\]](#)

Key Fragmentation Pathways:

- **Molecular Ion (M⁺):** The parent ion peak is expected at m/z = 142.
- **α -Cleavage:** Cleavage of the C-C bond between C2 and C3 can occur. However, the most significant fragmentation in this molecule is driven by the formation of the highly stable tert-butyl cation.
- **Formation of tert-Butyl Cation:** Cleavage of the C4-C5 bond results in the formation of the tert-butyl cation, [C(CH₃)₃]⁺, which gives an intense base peak at m/z = 57.[\[1\]](#) This is a key diagnostic ion for structures containing a tert-butyl group.

- Other Fragments: Other significant fragments are observed at $m/z = 41$ ($[C_3H_5]^+$), $m/z = 83$, and $m/z = 98$. The fragment at $m/z = 83$ likely corresponds to the loss of a C_4H_9 radical (57 Da) from a rearranged molecular ion.[\[1\]](#)
- McLafferty Rearrangement: A McLafferty rearrangement is possible and would result in a fragment at $m/z = 58$.[\[6\]](#)[\[11\]](#)

Table 4: Major Mass Fragments for **3,5,5-Trimethylhexanal** (EI-MS)

m/z	Relative Intensity	Proposed Fragment
142	Low	$[C_9H_{18}O]^+$ • (Molecular Ion)
98	Moderate	$[M - C_3H_6]^+$ •
83	High	$[M - C_4H_9]^+$
57	100 (Base Peak)	$[C(CH_3)_3]^+$
41	High	$[C_3H_5]^+$

Data sourced from the NIST Mass Spectrometry Data Center.[\[1\]](#)[\[14\]](#)

Visualization of Key Fragmentation Pathway

Caption: Primary fragmentation of **3,5,5-trimethylhexanal** via α -cleavage.

Conclusion

The combined application of NMR, IR, and MS provides a robust and unequivocal characterization of **3,5,5-trimethylhexanal**. 1H NMR confirms the presence and connectivity of all protons, most notably the diagnostic aldehydic proton. ^{13}C NMR maps the carbon framework, with the carbonyl carbon signal serving as a key identifier. IR spectroscopy provides rapid confirmation of the aldehyde functional group through its characteristic $C=O$ and $C-H$ stretching vibrations. Finally, mass spectrometry reveals the molecular weight and offers structural insights through predictable fragmentation patterns, with the base peak at $m/z = 57$ being a definitive marker for the tert-butyl moiety. This comprehensive spectral dataset serves as a reliable reference for scientists and researchers in quality control, synthesis, and drug development.

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References

- 1. 3,5,5-Trimethylhexanal | C₉H₁₈O | CID 21574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hexanal, 3,5,5-trimethyl- [webbook.nist.gov]
- 3. Buy 3,5,5-Trimethylhexanal | 5435-64-3 [smolecule.com]
- 4. Page loading... [guidechem.com]
- 5. green hexanal, 5435-64-3 [thegoodscentcompany.com]
- 6. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 3,5,5-TRIMETHYLHEXANAL(5435-64-3) 1H NMR [m.chemicalbook.com]
- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. archive.nptel.ac.in [archive.nptel.ac.in]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]
- 14. Hexanal, 3,5,5-trimethyl- [webbook.nist.gov]
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